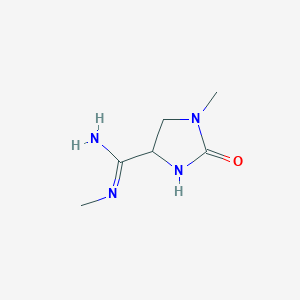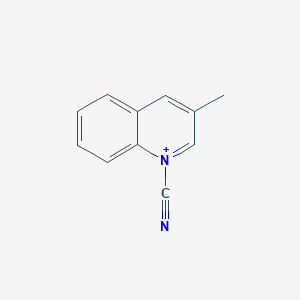
3-(4-(((2-Hydroxy-3-nitrophenyl)methylene)amino)phenyl)-6-iodo-2-methyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(((2-Hydroxy-3-nitrophenyl)methylene)amino)phenyl)-6-iodo-2-methyl-4(3H)-quinazolinone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core, an iodine atom, and a nitrophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(((2-Hydroxy-3-nitrophenyl)methylene)amino)phenyl)-6-iodo-2-methyl-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-hydroxy-3-nitrobenzaldehyde with 4-aminobenzylamine to form the Schiff base intermediate. This intermediate is then subjected to cyclization with 6-iodo-2-methyl-4(3H)-quinazolinone under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, solvent selection, and reaction conditions to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(((2-Hydroxy-3-nitrophenyl)methylene)amino)phenyl)-6-iodo-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR) or primary amines (RNH2).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Aplicaciones Científicas De Investigación
3-(4-(((2-Hydroxy-3-nitrophenyl)methylene)amino)phenyl)-6-iodo-2-methyl-4(3H)-quinazolinone has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3-(4-(((2-Hydroxy-3-nitrophenyl)methylene)amino)phenyl)-6-iodo-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitrophenyl and iodine groups can enhance its binding affinity and specificity towards certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-nitrophenylacetic acid: Shares the nitrophenyl group but lacks the quinazolinone core and iodine atom.
2-Hydroxy-3-nitroacetophenone: Contains the nitrophenyl group but differs in the overall structure and functional groups.
Uniqueness
3-(4-(((2-Hydroxy-3-nitrophenyl)methylene)amino)phenyl)-6-iodo-2-methyl-4(3H)-quinazolinone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the quinazolinone core, iodine atom, and nitrophenyl group sets it apart from other similar compounds, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
36933-79-6 |
|---|---|
Fórmula molecular |
C22H15IN4O4 |
Peso molecular |
526.3 g/mol |
Nombre IUPAC |
3-[4-[(2-hydroxy-3-nitrophenyl)methylideneamino]phenyl]-6-iodo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C22H15IN4O4/c1-13-25-19-10-5-15(23)11-18(19)22(29)26(13)17-8-6-16(7-9-17)24-12-14-3-2-4-20(21(14)28)27(30)31/h2-12,28H,1H3 |
Clave InChI |
GMKQRLOFKBXXKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=C(C=C3)N=CC4=C(C(=CC=C4)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Trimethylsilyl)bicyclo[4.2.0]octa-1,3,5-triene-2-carbaldehyde](/img/structure/B12815454.png)
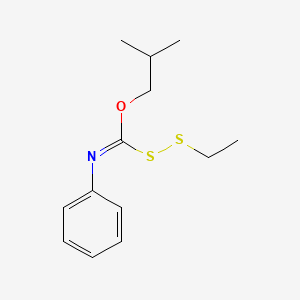
![5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-amine](/img/structure/B12815466.png)



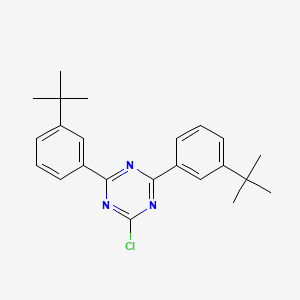

![6,21-dibromo-3,24-dioxahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene](/img/structure/B12815499.png)
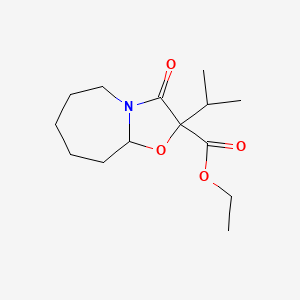
![spiro[14-oxa-9,10-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11,3'-oxolane]-2',5',13,15-tetrone](/img/structure/B12815510.png)

